Tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate
Overview
Description
“Tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C11H16F3NO3 . It is widely used in scientific research due to its diverse applications, including medicinal chemistry and organic synthesis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-6-4-5-7(15)8(16)11(12,13)14/h7H,4-6H2,1-3H3/t7-/m0/s1 . This indicates that the compound has a pyrrolidine ring with a trifluoroacetyl group and a tert-butyl carboxylate group attached.Physical and Chemical Properties Analysis
This compound has a molecular weight of 267.25 . It is a solid or liquid at room temperature and should be stored in a dry place at 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a related compound to Tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate, was synthesized using iso-butoxycarbonyl chloride and characterized through spectroscopy and X-ray diffraction studies, revealing its crystalline structure and intermolecular hydrogen bonds (Naveen et al., 2007).
Asymmetric Synthesis
The asymmetric synthesis of (alphaR)-polyfluoroalkylated prolinols from chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate resulted in excellent diastereoselectivities. This synthesis process highlights the utility of this compound derivatives in producing stereochemically complex molecules (Funabiki et al., 2008).
Nitrile Anion Cyclization
A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization was developed. This method achieved high yields and enantioselectivity, showcasing the application of this compound in creating complex pyrrolidine structures (Chung et al., 2005).
Coupling Reactions and Functionalization
Palladium-catalyzed coupling reactions of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with arylboronic acids produced a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This application demonstrates the potential of this compound in synthesizing novel pyridine derivatives (Wustrow & Wise, 1991).
Neuraminidase Inhibitor Synthesis
Research into the synthesis of influenza neuraminidase inhibitors led to the discovery of potent inhibitors containing pyrrolidine cores derived from tert-butyl (2S,3R,4R)-2-aminomethyl-3-bis(tert-butyloxycarbonyl)amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylate. This highlights the medical application of this compound in developing antiviral drugs (Wang et al., 2001).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315) and eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .
Mechanism of Action
“Tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C11H16F3NO3 and a molecular weight of 267.25 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The trifluoroacetyl group attached to the pyrrolidine ring contains a carbonyl group (C=O) and three fluorine atoms attached to the adjacent carbon atom, making it highly electronegative. The tert-butyl group and the carboxylate group are also attached to the pyrrolidine ring .
The compound is usually stored in a sealed container in a dry environment at a temperature between 2-8°C . It’s important to note that the compound’s properties such as solubility, stability, and reactivity can be influenced by factors like temperature, pH, and the presence of other substances .
Properties
IUPAC Name |
tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-6-4-5-7(15)8(16)11(12,13)14/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXZYCVUEJSXKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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